molecular formula C19H12BrN3OS B2465883 (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide CAS No. 721893-73-8

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide

Cat. No.: B2465883
CAS No.: 721893-73-8
M. Wt: 410.29
InChI Key: KGIARGKYOVVDMR-UHFFFAOYSA-N
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Description

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a thiazole ring, a cyano group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-bromobenzaldehyde with thiourea under acidic conditions to form 4-(3-bromophenyl)-1,3-thiazole-2-amine.

    Formation of the Enamide Moiety: The cyano group and the phenylprop-2-enamide moiety can be introduced through a Knoevenagel condensation reaction between 4-(3-bromophenyl)-1,3-thiazole-2-amine and benzaldehyde in the presence of a base such as piperidine.

    Final Coupling: The final product, this compound, is obtained by coupling the intermediate products under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-1,3-thiazol-2-amine: A precursor in the synthesis of (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide.

    2-Amino-4-(3-bromophenyl)thiazole: Another thiazole derivative with similar structural features.

    2-3-[4-(3-Bromophenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]-pyridin-3(2H)-one Hydrochloride: A compound with a bromophenyl group and potential biological activities.

Uniqueness

This compound is unique due to its combination of a thiazole ring, a cyano group, and a phenylprop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-16-8-4-7-14(10-16)17-12-25-19(22-17)23-18(24)15(11-21)9-13-5-2-1-3-6-13/h1-10,12H,(H,22,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIARGKYOVVDMR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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